![molecular formula C15H23N3O4 B2480779 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1211766-71-0](/img/structure/B2480779.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of synthetic organic molecules known for their potential in various fields of chemistry and biology. While the specific compound "N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" does not have direct references in the literature, its structural motifs suggest potential relevance in pharmaceutical chemistry, given the interest in pyrazole derivatives for their biological activities and spiro compounds for their unique properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. Although no direct synthesis of the specified compound was found, related works include the microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, indicating a potential pathway for the synthesis of complex spiro and pyrazole frameworks through one-pot methodologies or sequential steps involving key intermediates (Göktaş et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can significantly influence their chemical and biological properties. X-ray crystallography and spectroscopic methods like NMR and mass spectrometry are commonly used for structural characterization. For instance, the structural analysis of similar compounds through single-crystal X-ray diffraction provides insights into their conformation, intermolecular interactions, and supramolecular assembly (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, due to the presence of reactive functional groups. Their chemical properties are influenced by the nature of substituents on the pyrazole ring, which can affect their reactivity towards electrophiles and nucleophiles. The synthesis and reactivity of such compounds are exemplified in studies involving the creation of novel chemical entities with potential biological activities (Sribalan et al., 2016).
Wissenschaftliche Forschungsanwendungen
Drug Development and Medical Research
The compound N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, while not directly studied, is part of a broader class of chemicals involved in significant medical research. Compounds with a pyrazole moiety have been extensively studied for their potential medicinal properties. For instance, compounds structurally similar to this compound have been explored for their potential in inhibiting cancer cell proliferation, indicating their significance in oncology research (Wang et al., 2011). Additionally, derivatives of pyrazole-4-carboxamide have been identified as potent glucokinase activators, suggesting their potential in the treatment of type 2 diabetes mellitus (Park et al., 2014). Furthermore, pyrazole derivatives have shown cytoprotective antiulcer activity, highlighting their therapeutic potential in gastroenterology (Ikeda et al., 1996).
Pharmacokinetics and Drug Metabolism
Research on the metabolism and pharmacokinetics of structurally related compounds provides insight into their potential therapeutic applications and safety profiles. For example, studies on furametpyr have uncovered major biotransformation reactions in rats, highlighting the importance of understanding the metabolic pathways for drug development and safety (Nagahori et al., 2000). Another study on SR141716A and AM251, which share a similar pyrazole structure, investigated their antiobesity effects, demonstrating the therapeutic potential of these compounds in obesity management (Hildebrandt et al., 2003).
Analytical and Biochemical Studies
Analytical and biochemical studies on compounds with pyrazole moieties contribute to a better understanding of their mechanisms of action and potential therapeutic uses. Research on the cannabinoid CB1 antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) has elucidated its effects on cannabinoid receptors and related physiological processes (McMahon & Koek, 2007).
Wirkmechanismus
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is crucial for predicting the compound’s potential therapeutic effects and side effects.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-18-9-12(14(17-18)20-2)13(19)16-8-11-10-21-15(22-11)6-4-3-5-7-15/h9,11H,3-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAGBHHICVAIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

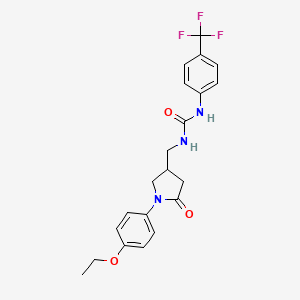
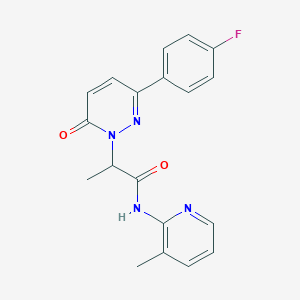
![7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2480699.png)
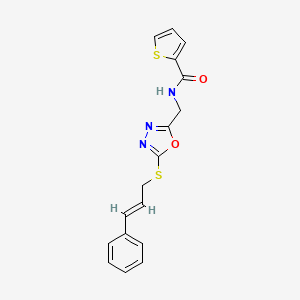
![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)

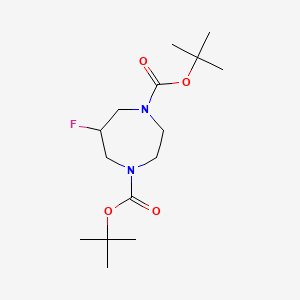
![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)
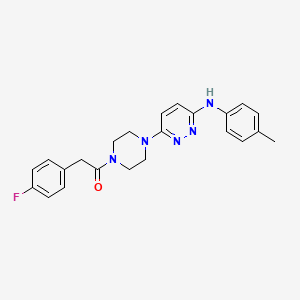

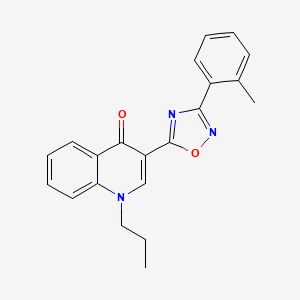
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2480715.png)

![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)